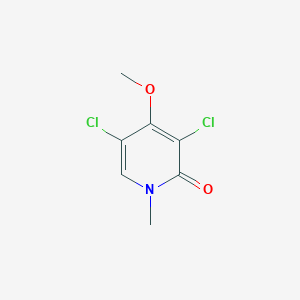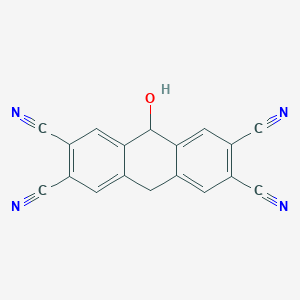
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is an organic compound with the molecular formula C18H8N4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four cyano groups (–CN) and a hydroxyl group (–OH) attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile typically involves the following steps:
Starting Material: The synthesis begins with anthracene as the starting material.
Nitration: Anthracene undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups.
Cyanation: The amino groups are converted to cyano groups through a cyanation reaction.
Hydroxylation: Finally, a hydroxyl group is introduced at the 9-position of the anthracene core.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano groups can be reduced to amino groups.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: The major product is 9,10-anthraquinone-2,3,6,7-tetracarbonitrile.
Reduction: The major product is 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetraamine.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving cyano and hydroxyl groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyano groups can participate in nucleophilic and electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroanthracene: Lacks the cyano and hydroxyl groups, making it less reactive.
9,10-Anthraquinone: Contains carbonyl groups instead of hydroxyl and cyano groups.
2,3,6,7-Tetramethylanthracene: Contains methyl groups instead of cyano groups.
Eigenschaften
CAS-Nummer |
919273-15-7 |
|---|---|
Molekularformel |
C18H8N4O |
Molekulargewicht |
296.3 g/mol |
IUPAC-Name |
9-hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |
InChI |
InChI=1S/C18H8N4O/c19-6-12-2-10-1-11-3-13(7-20)15(9-22)5-17(11)18(23)16(10)4-14(12)8-21/h2-5,18,23H,1H2 |
InChI-Schlüssel |
ATUABCVRTBBPTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)O)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


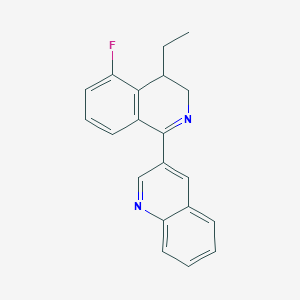

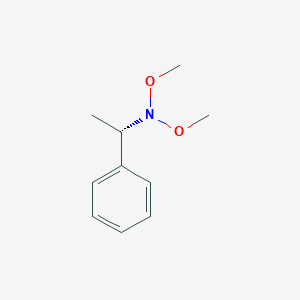
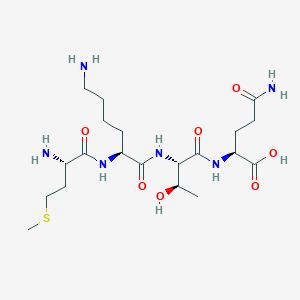
![2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol](/img/structure/B12624792.png)
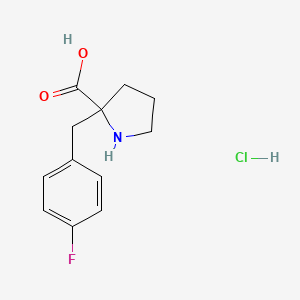
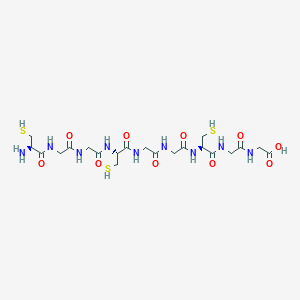
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;dihydrate](/img/structure/B12624814.png)
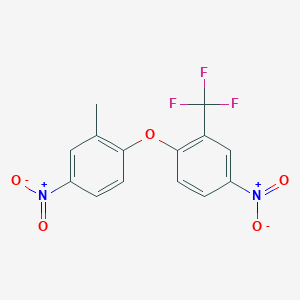
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![(4E)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12624835.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}butanamide](/img/structure/B12624839.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
